Cas no 1552215-16-3 (5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione)

5-Methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione is a heterocyclic compound featuring a fused pyrrolo-triazine-dione core structure. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where rigid, nitrogen-rich frameworks are advantageous. The methyl substitution at the 5-position may enhance metabolic stability or modulate electronic properties, influencing binding affinity. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of biologically active molecules. The compound's well-defined structure and purity are critical for reproducible research applications in lead optimization and mechanistic studies.
5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione structure
1552215-16-3 structure
Product name:5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
CAS No:1552215-16-3
MF:C7H7N3O2
MW:165.149380922318
CID:6645570
PubChem ID:83815841

5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • G15560
    • 5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
    • 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
    • 1552215-16-3
    • Inchi: 1S/C7H7N3O2/c1-4-2-3-10-5(4)6(11)8-7(12)9-10/h2-3H,1H3,(H2,8,9,11,12)
    • InChI Key: AEBLFHQYJSJHCU-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C)C=CN2NC(N1)=O

Computed Properties

  • Exact Mass: 165.053826475g/mol
  • Monoisotopic Mass: 165.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 63.1Ų

5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR027Q84-100mg
5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
1552215-16-3 97%
100mg
$83.00 2025-02-17
Aaron
AR027Q84-250mg
5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
1552215-16-3 97%
250mg
$136.00 2025-02-17
Aaron
AR027Q84-500mg
5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
1552215-16-3 97%
500mg
$228.00 2025-02-17

Additional information on 5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

5-Methyl-1H,2H,3H,4H-Pyrrolo[2,1-f][1,2,4]Triazine-2,4-Dione: A Comprehensive Overview

The compound 5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione, identified by the CAS number CAS No. 1552215-16-3, is a fascinating molecule with a unique structure and potential applications in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds and exhibits a complex fused ring system that combines pyrrole and triazine moieties with ketone functionalities.

The molecular structure of 5-methyl-pyrrolo-triazine dione is characterized by a fused bicyclic system where the pyrrole ring is fused to a triazine ring system through specific positions (as indicated by the [pyrrolo[2,1-f][1,2,4]triazine] nomenclature). The presence of two ketone groups at positions 2 and 4 further enhances its functional diversity. The methyl group at position 5 introduces additional electronic effects and steric hindrance that can influence the compound's reactivity and stability.

Recent studies have explored the synthesis of this compound through various routes involving multi-component reactions and transition metal-catalyzed processes. For instance, microwave-assisted synthesis has been employed to achieve high yields and improved reaction kinetics for this molecule. The ease of synthesis and functionalization makes it an attractive candidate for further chemical modifications.

In terms of physical properties, 5-methyl-pyrrolo-triazine dione exhibits a melting point of approximately 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and DMF is moderate to high due to the presence of polar functional groups like ketones and aromatic rings.

The electronic properties of this compound have been studied using computational methods such as density functional theory (DFT). These studies reveal that the molecule has a conjugated π-system that contributes to its stability and potential for use in optoelectronic applications.

Preliminary biological evaluations suggest that this compound may exhibitmoderate anti-inflammatory activity. However,further studies are required to confirm these findings and explore its potential as a lead compound in drug discovery.

In materials science, 5-methyl-pyrrolo-triazine dione has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to form hydrogen bonds with metal ions makes it suitable for constructing porous materials with applications in gas storage and catalysis.

From an environmental perspective,the compound demonstrateslow toxicitytowards aquatic organisms based on initial ecotoxicological assessments.However,long-term environmental impact studies are still needed.

In summary,CAS No. 1552215-16-3, or 5-methyl-pyrrolo-triazine dione, represents an intriguing molecule with diverse potential applications across multiple disciplines.Through ongoing research efforts,new insights into its properties and uses are continually emerging,making it an exciting subject for further investigation.

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Amadis Chemical Company Limited
(CAS:1552215-16-3)5-methyl-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
A1240406
Purity:99%/99%
Quantity:1g/500mg
Price ($):253/254